molecular formula C8H5F2NO B12328343 4,7-Difluoroindolin-2-one

4,7-Difluoroindolin-2-one

Cat. No.: B12328343
M. Wt: 169.13 g/mol
InChI Key: BANNZFSPNGSDAZ-UHFFFAOYSA-N
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Description

4,7-Difluoroindolin-2-one is a fluorinated derivative of indolin-2-one, a compound known for its diverse applications in medicinal chemistry and organic synthesis. The incorporation of fluorine atoms into the indolin-2-one structure enhances its chemical stability, lipophilicity, and biological activity, making it a valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Difluoroindolin-2-one typically involves the fluorination of indolin-2-one derivatives. One common method is the reaction of appropriately substituted isatin derivatives with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of environmentally friendly solvents and catalysts can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,7-Difluoroindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: 4,7-Difluoroindoline-2,3-dione.

    Reduction: 4,7-Difluoroindoline.

    Substitution: Various substituted indolin-2-one derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4,7-Difluoroindolin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4,7-Difluoroindolin-2-one can be compared with other fluorinated indolin-2-one derivatives:

Properties

Molecular Formula

C8H5F2NO

Molecular Weight

169.13 g/mol

IUPAC Name

4,7-difluoro-1,3-dihydroindol-2-one

InChI

InChI=1S/C8H5F2NO/c9-5-1-2-6(10)8-4(5)3-7(12)11-8/h1-2H,3H2,(H,11,12)

InChI Key

BANNZFSPNGSDAZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2NC1=O)F)F

Origin of Product

United States

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